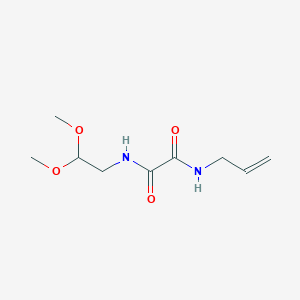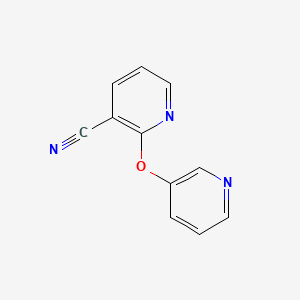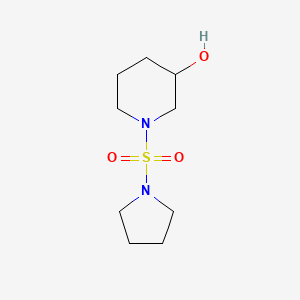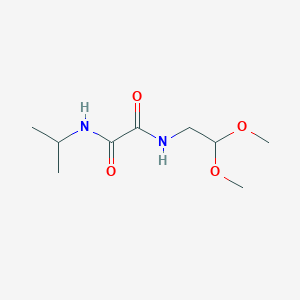
N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide (DMEPE) is a synthetic molecule that has been studied for its potential applications in scientific research and lab experiments. DMEPE is a derivative of the amino acid glycine and is composed of two amine groups, two methyloxyethyl groups, and a prop-2-en-1-yl group. It is a white solid with a melting point of about 68°C and a boiling point of about 184°C.
科学的研究の応用
N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide has been used in a variety of scientific research applications, including its use as a fluorescent probe in biological systems. It has been used to study protein-protein interactions and to label proteins for imaging. It has also been used to study the structure and dynamics of proteins and lipids.
作用機序
N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide is a fluorescent probe that is used to study the structure and dynamics of proteins and lipids. When it binds to proteins and lipids, it emits a fluorescent signal that can be detected and used to study the structure and dynamics of the proteins and lipids.
Biochemical and Physiological Effects
This compound has been shown to be non-toxic and non-mutagenic. It has been used to study the structure and dynamics of proteins and lipids without causing any adverse effects on the proteins and lipids.
実験室実験の利点と制限
The use of N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide in lab experiments has several advantages. It is a non-toxic and non-mutagenic fluorescent probe that can be used to study the structure and dynamics of proteins and lipids. It is also relatively easy to synthesize. One limitation of this compound is that it has a relatively low fluorescence intensity, which can make it difficult to detect in some experiments.
将来の方向性
There are several potential future directions for the use of N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide in scientific research. One possible future direction is to use it as a tool to study the structure and dynamics of other biomolecules, such as DNA and RNA. Another possible future direction is to use it as a fluorescent tag for imaging and tracking proteins and lipids in living systems. Additionally, this compound could be used to study the interactions between proteins and other biomolecules, such as carbohydrates and lipids. Finally, this compound could be used to study the effects of environmental factors, such as temperature and pH, on the structure and dynamics of proteins and lipids.
合成法
The synthesis of N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide is relatively straightforward. It can be synthesized using a two-step synthetic method starting from 2-aminoethanol. The first step involves reacting 2-aminoethanol with dimethyl sulfate to form N,N-dimethyl-2-aminoethanethiol. The second step involves reacting N,N-dimethyl-2-aminoethanethiol with prop-2-en-1-ol to form this compound.
特性
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-4-5-10-8(12)9(13)11-6-7(14-2)15-3/h4,7H,1,5-6H2,2-3H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRQBEBUJMEVKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6579916.png)


![2,3-dimethyl-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B6579940.png)



![6-[4-(propan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6579973.png)

![1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6579987.png)
![N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6580002.png)


![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B6580015.png)